N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)
Description
N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) is a silicon-containing bis-acetamide compound characterized by a central ethenyl(methyl)silanediyl bridge connecting two N-propylacetamide groups. Its molecular formula is C₁₃H₂₆N₂O₂Si, with a calculated molecular weight of 270.4 g/mol. This compound is hypothesized to have applications in polymer crosslinking, organosilicon chemistry, and materials science due to its reactive ethenyl group and silicon-centered architecture.
Properties
CAS No. |
62051-13-2 |
|---|---|
Molecular Formula |
C13H26N2O2Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
N-[[acetyl(propyl)amino]-ethenyl-methylsilyl]-N-propylacetamide |
InChI |
InChI=1S/C13H26N2O2Si/c1-7-10-14(12(4)16)18(6,9-3)15(11-8-2)13(5)17/h9H,3,7-8,10-11H2,1-2,4-6H3 |
InChI Key |
BDFOURGUVMDRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)C)[Si](C)(C=C)N(CCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) typically involves the reaction of vinylmethylsilane with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation systems can help in scaling up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated silanes.
Scientific Research Applications
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The vinyl and methyl groups attached to the silicon atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- The silicon bridge in the target compound introduces steric bulk and electronegativity differences compared to carbon-based bridges (e.g., phenylene or methylene).
- The ethenyl group enables polymerization or crosslinking capabilities, absent in analogs like N,N'-Diacetyl-1,4-phenylenediamine .
Physical and Chemical Properties
Solubility
- N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide): Predicted to exhibit low polarity due to the hydrophobic silicon and ethenyl groups, favoring solubility in non-polar solvents (e.g., toluene, hexane).
- N,N'-Diacetyl-1,4-phenylenediamine : Higher polarity from the aromatic ring and amide groups, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) .
Thermal Stability
- Silicon-containing compounds often demonstrate enhanced thermal resilience . The target compound is expected to decompose above 250°C , whereas N,N'-Methylenebis(N-propylacetamide) (carbon-based bridge) likely degrades below 200°C.
Computational Insights
The AM1 quantum mechanical model , which accurately predicts hydrogen-bonding behavior, could be applied to compare the target compound with analogs. Preliminary inferences indicate:
- Electron Density : The silicon atom’s lower electronegativity redistributes electron density, weakening intermolecular interactions relative to carbon-bridged analogs.
- Conformational Flexibility : The silanediyl bridge may allow greater rotational freedom compared to rigid aromatic bridges like in N,N'-Diacetyl-1,4-phenylenediamine .
Biological Activity
N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
IUPAC Name: 4-[(3S)-3-ethoxypyrrolidin-1-yl]-2-methylquinazolin-7-ol
CAS Number: 646450-74-0
The synthesis of N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the silane backbone and subsequent functionalization with N-propylacetamide moieties. The reaction conditions often require careful optimization to achieve high yields and purity.
The biological activity of N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It may bind to certain receptors, affecting signal transduction pathways crucial for cellular responses.
- DNA Interaction: The compound might interact with DNA, influencing gene expression and cellular proliferation.
Antimicrobial and Anticancer Properties
Recent studies have explored the antimicrobial and anticancer properties of this compound. For instance:
- Antimicrobial Activity: Laboratory tests demonstrated that N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) exhibits significant activity against a range of bacterial strains, suggesting its potential as a novel antimicrobial agent.
- Anticancer Effects: Preliminary in vitro studies indicate that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potency.
-
Cytotoxicity Assay:
- Objective: To determine the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was conducted to measure cell viability post-treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed in treated cancer cells compared to controls, with IC50 values suggesting effective cytotoxicity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 646450-74-0 |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
